molecular formula C19H21N5O2 B2592287 N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide CAS No. 1012345-31-1

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide

Numéro de catalogue: B2592287
Numéro CAS: 1012345-31-1
Poids moléculaire: 351.41
Clé InChI: XYYYJXDHYWXCAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide is a benzamide derivative featuring an imidazo[1,2-b]pyridazine core substituted at position 6 with an oxan-4-ylamino group and at position 3 with an N-methylbenzamide moiety. The oxan-4-yl (tetrahydropyran) group contributes to enhanced solubility and metabolic stability compared to non-cyclic substituents, while the benzamide scaffold provides a rigid framework for target binding .

Propriétés

IUPAC Name

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-20-19(25)14-4-2-3-13(11-14)16-12-21-18-6-5-17(23-24(16)18)22-15-7-9-26-10-8-15/h2-6,11-12,15H,7-10H2,1H3,(H,20,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYJXDHYWXCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core through a multicomponent reaction involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid . The oxan-4-ylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via an amide coupling reaction . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Des Réactions Chimiques

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of multiple myeloma cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide with structurally and functionally related compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 6 Substitution Position 3 Substitution Molecular Weight (g/mol) Key Properties/Activity Reference
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide Imidazo[1,2-b]pyridazine Oxan-4-ylamino N-methylbenzamide 379.4 (calculated) Enhanced solubility, kinase inhibition potential
4-{6-(cyclohexylamino)-8-[(tetrahydro-2H-pyran-4-ylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}-N-cyclopropylbenzamide Imidazo[1,2-b]pyridazine Cyclohexylamino + tetrahydropyranmethylamino N-cyclopropylbenzamide 488.624 Dual kinase inhibition (e.g., DUSP-TTK), higher molecular weight
4-[6-(benzylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile Imidazo[1,2-b]pyridazine Benzylamino Benzonitrile 309.4 Lower solubility due to aromatic nitrile group
4-[6-(Cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide Imidazo[1,2-b]pyridazine Cyclopropylmethylamino N-(dimethylaminoethyl)benzamide ~450 (estimated) IC50 = 100,000 nM (NF-κB kinase inhibition)
N-[2-(dimethylamino)ethyl]-3-[6-(thiophen-2-yl)imidazo[1,2-b]pyridazin-3-yl]benzamide Imidazo[1,2-b]pyridazine Thiophen-2-yl N-(dimethylaminoethyl)benzamide ~420 (estimated) Co-crystallized with CamKII, aromatic thiophene enhances π-π interactions

Key Findings

Substitution at Position 6: The oxan-4-ylamino group in the target compound offers superior metabolic stability compared to benzylamino () or cyclopropylmethylamino () due to its cyclic ether structure, which resists oxidative degradation . Analogous compounds with thiophen-2-yl or trifluoromethylphenyl substitutions () prioritize hydrophobic interactions but suffer from reduced aqueous solubility .

Substitution at Position 3: The N-methylbenzamide group in the target compound balances steric bulk and hydrophobicity, contrasting with bulkier groups like N-(trimethylsilyl)methylbenzamide (–7) or polar substituents like benzonitrile ().

Biological Activity: While direct activity data for the target compound is unavailable, analogs such as 4-{6-(cyclohexylamino)-8-[(tetrahydro-2H-pyran-4-ylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}-N-cyclopropylbenzamide () demonstrate dual kinase inhibition, suggesting the oxan-4-ylamino group may synergize with adjacent substituents for target binding . 4-[6-(Cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide (IC50 = 100,000 nM, ) highlights the importance of optimizing substituents for potency, as excessive bulk or polarity can reduce efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide (–7), involving EDCI/DMAP-mediated coupling of benzoic acid derivatives with amines .
  • Yields for similar compounds range from 75–80% (), suggesting efficient protocols for imidazo[1,2-b]pyridazine functionalization .

Activité Biologique

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can be represented as follows:

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 320.39 g/mol

This compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. In particular, the imidazo[1,2-b]pyridazine derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For example, a related compound demonstrated potent inhibitory activity against triple-negative breast cancer (TNBC) cells with an IC50 value of 15.5 nM against CDK12. This suggests that N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide could similarly exhibit significant anticancer properties through CDK inhibition .

Anti-inflammatory Effects

Compounds within the same chemical family have also been noted for their anti-inflammatory properties. The modulation of inflammatory pathways can be critical for treating conditions such as arthritis and other inflammatory diseases. The pharmacological profile suggests that this compound may exhibit similar effects, although specific studies are needed to confirm this .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives found that certain modifications significantly enhanced their anticancer activity against various cancer cell lines. The findings indicated that substituents on the pyridazine ring could influence potency and selectivity .
  • Inflammation Modulation :
    • Another research effort investigated the anti-inflammatory potential of thiazolo and imidazo derivatives. It was found that structural variations led to differing bioactivity profiles, emphasizing the importance of molecular design in drug development .

Pharmacokinetic Profile

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide. Preliminary assessments suggest favorable lipophilicity and absorption characteristics, which are essential for effective drug delivery .

ParameterValue
LipophilicityModerate
BioavailabilityHigh
Toxicity ProfileSafe

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.